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Compound of Interest

Compound Name: Rosiglitazone potassium

Cat. No.: B163760

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular structure and key
physicochemical properties of rosiglitazone potassium, a potent member of the
thiazolidinedione class of antidiabetic agents. Understanding these fundamental characteristics
is crucial for formulation development, pharmacokinetic profiling, and the rational design of
drug delivery systems.

Molecular Structure

Rosiglitazone potassium is the potassium salt of rosiglitazone. The base compound,
rosiglitazone, is characterized by a thiazolidinedione head group linked to a substituted phenyl
ring via a methylene bridge. The potassium salt is formed by the deprotonation of the acidic
proton on the thiazolidinedione ring.

Chemical Formula: C1sH1sKN3O3S[1][2]
Molecular Weight: 395.52 g/mol [1]

IUPAC Name: potassium;5-({4-[2-(methyl(pyridin-2-yl)amino)ethoxy]phenyl}methyl)-2,4-dioxo-
1,3-thiazolidin-3-ide
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Synonyms: Rosiglitazone (potassium salt), potassium 5-(4-(2-(methyl(pyridin-2-
yl)amino)ethoxy)benzyl)-2,4-dioxothiazolidin-3-ide[1]

Figure 1: Molecular Structure of Rosiglitazone Potassium

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its absorption,
distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key
properties of rosiglitazone and its potassium salt.

Property Value Reference(s)
Physical Form Crystalline solid [3]
] ] 122-123 °C (for rosiglitazone
Melting Point [4115]
base)

pKal: 6.8, pKa2: 6.1 (for
pKa . [5]
rosiglitazone maleate)

Partition Coefficient (LogP) 2.4 (for rosiglitazone base) [5]

Rosiglitazone Potassium:-

Water: 1 mg/mL- Ethanol: 2
Solubility mg/mL- DMSO: >25 mg/mL- [3]

DMF: >25 mg/mL- DMSO:PBS

(pH 7.2) (1:3): 0.5 mg/mL

Experimental Protocols for Physicochemical
Characterization

Accurate determination of physicochemical properties requires robust and well-defined
experimental protocols. The following sections detail standard methodologies for measuring
pKa, solubility, and the partition coefficient.

Determination of pKa by Potentiometric Titration
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The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Potentiometric titration is a highly accurate and common method for its determination.[6][7]

Methodology:

e Preparation of the Analyte Solution: A precise amount of rosiglitazone potassium is
dissolved in a suitable solvent system, often a co-solvent mixture (e.g., water-methanol) for
compounds with limited aqueous solubility, to a known concentration (e.g., 1 mM).[6][8]

o Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH
4, 7, and 10).[6]

« Titration: The analyte solution is placed in a thermostatted vessel and titrated with a
standardized solution of a strong acid (e.g., 0.1 M HCI) or a strong base (e.g., 0.1 M NaOH).
[8] The solution is stirred continuously, and the pH is recorded after each incremental
addition of the titrant.[6][8]

o Data Analysis: A titration curve is generated by plotting the pH of the solution against the
volume of titrant added. The pKa is determined from the inflection point of this curve, which
corresponds to the pH at which half of the compound is ionized.[8] The experiment is
typically performed in triplicate to ensure reproducibility.[8]
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Workflow for pKa Determination by Potentiometric Titration
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Figure 2: Workflow for pKa Determination

Determination of Aqueous Solubility by Shake-Flask

Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium

solubility of a compound.[9][10][11]
Methodology:

o Sample Preparation: An excess amount of so

lid rosiglitazone potassium is added to a

series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to
ensure that undissolved solid remains at equilibrium.[12]
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Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g.,
25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach
equilibrium.[10][12] The time to reach equilibrium should be established in preliminary
studies.[12]

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated
supernatant is then carefully separated from the excess solid by centrifugation or filtration.
[11]

Quantification: The concentration of rosiglitazone in the clear supernatant is determined
using a validated analytical method, such as High-Performance Liquid Chromatography
(HPLC) with UV detection.

Data Reporting: The solubility is reported as the mean concentration from at least three
replicate experiments for each pH condition.

Determination of Partition Coefficient (LogP) by Shake-
Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is
critical for predicting its membrane permeability and absorption.

Methodology:

Phase Preparation: Equal volumes of n-octanol and water (or a relevant aqueous buffer) are
pre-saturated by shaking them together for 24 hours, followed by separation.

Partitioning: A known amount of rosiglitazone is dissolved in one of the phases (typically the
one in which it is more soluble). This solution is then mixed with the other pre-saturated
phase in a separatory funnel.

Equilibration: The funnel is shaken gently for a set period to allow for the partitioning of the
compound between the two phases until equilibrium is reached.[13]

Phase Separation: The mixture is allowed to stand until the two phases are clearly
separated.[13]
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e Quantification: The concentration of rosiglitazone in both the n-octanol and aqueous phases
is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[13]
[14]

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
this value.[13]

Mechanism of Action and Signaling Pathway

Rosiglitazone functions as a highly selective and potent agonist for the Peroxisome
Proliferator-Activated Receptor-gamma (PPARY), a nuclear receptor.[4][5][15] The activation of
PPARYy is central to its therapeutic effects on insulin sensitization.

Signaling Cascade:

e Ligand Binding: Rosiglitazone enters the target cell (e.g., adipocyte) and binds to the ligand-
binding domain of PPARY located in the nucleus.[4]

o Heterodimerization: Upon binding, PPARy undergoes a conformational change and forms a
heterodimer with the Retinoid X Receptor (RXR).

o DNA Binding: This PPARy-RXR heterodimer then binds to specific DNA sequences known
as Peroxisome Proliferator Response Elements (PPRES) in the promoter regions of target
genes.

o Gene Transcription: The binding of the heterodimer to PPREs modulates the transcription of
numerous genes involved in glucose and lipid metabolism.[16] This leads to an increase in
the expression of proteins like GLUT4, which facilitates glucose uptake into cells, thereby
enhancing insulin sensitivity.[16][17]

» Anti-inflammatory Effects: Rosiglitazone also exerts anti-inflammatory effects by influencing
the Nuclear Factor kappa-B (NF-kB) signaling pathway. It has been shown to decrease
levels of the pro-inflammatory transcription factor NF-kB and increase levels of its inhibitor,
IkB.[4][5][15]
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Figure 3: Rosiglitazone PPARYy Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt
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